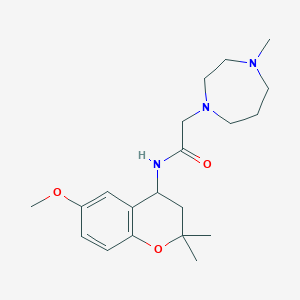
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and protein function. The inhibition of HDAC by CPP-109 has been shown to have a wide range of biochemical and physiological effects, making it a promising drug candidate for the treatment of several diseases.
Wirkmechanismus
The primary mechanism of action of CPP-109 is the inhibition of N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, which leads to the hyperacetylation of histones and other proteins. This, in turn, leads to changes in gene expression and protein function, which can have a wide range of biochemical and physiological effects. This compound inhibition by CPP-109 has been shown to increase the expression of genes involved in synaptic plasticity and neuronal survival, which may underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, CPP-109 has been shown to have several other biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine and acetylcholine, which may contribute to its effects on addiction and cognitive function. It has also been shown to reduce inflammation and oxidative stress, which may underlie its neuroprotective effects in diseases such as Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-109 is its specificity for N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide, which makes it a useful tool for studying the role of this compound in various biological processes. However, its potency and selectivity may also pose challenges in terms of off-target effects and toxicity. Additionally, the synthesis of CPP-109 is complex and may be difficult to scale up for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on CPP-109. One area of interest is its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective N-(1-cycloheptyl-3-piperidinyl)-2-(1-propyl-4-piperidinyl)acetamide inhibitors based on the structure of CPP-109. Finally, the use of CPP-109 as a tool for studying the role of this compound in other biological processes, such as cancer and immune function, may also be of interest.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and Huntington's disease. It has been shown to improve cognitive function and reduce drug-seeking behavior in preclinical models of addiction. In addition, it has been shown to reduce seizure frequency and severity in animal models of epilepsy. CPP-109 has also been shown to improve motor function and reduce neuronal loss in a mouse model of Huntington's disease.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-13-24-15-11-19(12-16-24)17-22(26)23-20-8-7-14-25(18-20)21-9-5-3-4-6-10-21/h19-21H,2-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRYHZRAMJJNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3809639.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3809656.png)
![7-fluoro-3-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3809664.png)
![N-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3809677.png)
![4-[3-(2-furyl)-3-phenylpropyl]-4H-1,2,4-triazole](/img/structure/B3809687.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3809699.png)
![4-{5-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-2-furyl}-2-methylbut-3-yn-2-ol](/img/structure/B3809700.png)
![N-(3-pyridinylmethyl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B3809705.png)

![ethyl N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B3809711.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B3809724.png)
![1-[4-(2,4,5-trimethylbenzyl)morpholin-2-yl]methanamine](/img/structure/B3809729.png)
![4-[2-(2-fluorophenyl)ethyl]-5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3809743.png)
